5,8-Dioxo Psoralen

Vue d'ensemble

Description

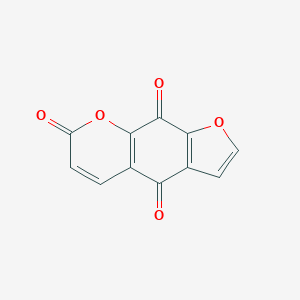

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Méthodes De Préparation

The synthesis of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione involves several steps, typically starting with the formation of the furan ring followed by the fusion with the benzopyran ring. Common synthetic routes include:

Cyclization Reactions: These reactions involve the formation of the furan ring through cyclization of appropriate precursors.

Condensation Reactions: These reactions are used to fuse the furan and benzopyran rings, often involving the use of catalysts and specific reaction conditions.

Industrial Production: Industrial methods for producing this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity.

Analyse Des Réactions Chimiques

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pressure are optimized based on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

5,8-Dioxo Psoralen (CAS 483-36-3) is characterized by its molecular formula and a molecular weight of 216.15 g/mol. The compound features a furocoumarin structure, which is known for its ability to interact with nucleic acids upon exposure to ultraviolet (UV) light, leading to cross-linking and other modifications.

Molecular Biology

This compound plays a crucial role in molecular biology as a photosensitizer . It can form covalent bonds with nucleic acids (DNA and RNA) when activated by UV light, making it valuable for studying nucleic acid structures and functions. This property is exploited in:

- Nucleic Acid Cross-Linking : The compound can facilitate the formation of cross-links between DNA strands, aiding in the investigation of DNA repair mechanisms and replication processes .

- Gene Therapy : Its ability to modify nucleic acids allows for potential applications in gene therapy, where targeted modifications could enhance therapeutic outcomes .

Medical Applications

The therapeutic potential of this compound has been explored in various medical contexts:

- Cancer Treatment : As a chemotherapeutic agent, it has been studied for its ability to induce apoptosis in cancer cells through DNA damage mechanisms. Its efficacy in combination with UV light is particularly notable in treating skin cancers and other proliferative diseases .

- Antiviral Activity : Research indicates that this compound can inactivate viruses by forming cross-links with viral nucleic acids, which may contribute to vaccine development and antiviral therapies .

- PUVA Therapy : The compound is utilized in photochemotherapy (PUVA), where it is combined with UVA radiation to treat skin disorders such as psoriasis and vitiligo. This method enhances the drug's therapeutic effects while minimizing side effects associated with traditional treatments .

Industrial Applications

In addition to its biological applications, this compound is used in industrial settings:

- Chemical Synthesis : It serves as a building block for synthesizing complex organic compounds. Its unique reactivity allows chemists to develop new materials with specific properties .

- Biochemical Research : The compound is employed in proteomics research to study protein-nucleic acid interactions, contributing to advancements in understanding cellular processes .

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound effectively inactivated various viruses when exposed to UV light. This finding supports its potential use in developing safer vaccines by ensuring viral agents are rendered non-infectious without compromising immunogenicity .

Case Study 2: Photochemotherapy

Clinical trials involving PUVA therapy have shown that patients treated with this compound combined with UVA experienced significant improvements in skin conditions like psoriasis. The treatment was associated with reduced skin proliferation rates and minimal adverse effects compared to traditional therapies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Molecular Biology | Nucleic acid cross-linking | Facilitates studies on DNA repair mechanisms |

| Medical | Cancer treatment, antiviral therapies | Induces apoptosis; effective against viruses |

| Industrial | Chemical synthesis | Serves as a building block for complex molecules |

Mécanisme D'action

The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Examples include 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy- and 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-

Uniqueness: The unique structural features and reactivity of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione make it distinct from other furobenzopyrans, offering specific advantages in various applications.

Activité Biologique

5,8-Dioxo Psoralen, a derivative of psoralen, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is a naturally occurring compound derived from the psoralea plant. It is structurally related to other psoralens, such as 8-methoxypsoralen (8-MOP), which are known for their phototoxic properties and therapeutic uses in conditions like psoriasis and vitiligo.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of apoptotic proteins. For instance, studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2 .

Antimicrobial Effects

The compound displays potent antimicrobial properties against a range of pathogens. In vitro studies have illustrated its effectiveness against bacteria and fungi by disrupting their cellular functions and inhibiting growth. The mechanism involves the formation of reactive oxygen species (ROS) that damage microbial DNA .

Anti-inflammatory Activity

this compound also exhibits anti-inflammatory effects by modulating cytokine production. It has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the expression of anti-inflammatory mediators . This property makes it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound interacts with DNA through covalent binding, leading to the formation of DNA adducts that can disrupt replication and transcription processes.

- Oxidative Stress Induction : By generating ROS, this compound induces oxidative stress in cells, which can trigger apoptotic pathways in cancer cells while exerting antimicrobial effects.

- Cytokine Modulation : The regulation of cytokine levels is crucial for its anti-inflammatory effects, contributing to its therapeutic potential in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Caspase activation |

| Antimicrobial | Effective against bacteria/fungi | ROS generation |

| Anti-inflammatory | Reduces cytokine levels | Cytokine modulation |

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours. The mechanism involved the activation of caspases-3 and -9, indicating a mitochondrial pathway of apoptosis induction .

Case Study: Anti-inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to a marked decrease in serum levels of TNF-α and IL-6 after four weeks of treatment. This suggests its potential utility in managing chronic inflammatory conditions .

Propriétés

IUPAC Name |

furo[3,2-g]chromene-4,7,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQPXEAYQPNPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197478 | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-36-3 | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptenquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.